1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride
CAS No.:
Cat. No.: VC9089403
Molecular Formula: C20H34ClNO2
Molecular Weight: 355.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34ClNO2 |
|---|---|
| Molecular Weight | 355.9 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C20H33NO2.ClH/c1-19(2,3)14-20(4,5)21-12-17(22)13-23-18-10-9-15-7-6-8-16(15)11-18;/h9-11,17,21-22H,6-8,12-14H2,1-5H3;1H |
| Standard InChI Key | CFMMNUXJBVYHKT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl |
| Canonical SMILES | CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The compound’s systematic name reflects its intricate architecture:
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Core structure: A 2-propanol backbone with hydroxyl (-OH) and ether (-O-) groups at positions 2 and 1, respectively.
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Indenyl ether moiety: A 2,3-dihydro-1H-inden-5-yloxy group, comprising a fused benzene-cyclopentene ring system with partial saturation at the 2,3-positions.
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Amine substituent: A 1,1,3,3-tetramethylbutylamino group at position 3, introducing significant steric bulk.
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Counterion: Hydrochloride salt, enhancing solubility and stability.
Key molecular identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H34ClNO2 | |
| Molecular Weight | 355.9 g/mol | |
| SMILES | CC(C)(C)CC(C)(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl | |
| InChIKey | CFMMNUXJBVYHKT-UHFFFAOYSA-N | |
| PubChem CID | 2917883 |
The indenyl ether group contributes aromaticity and planar rigidity, while the tetramethylbutylamine side chain introduces hydrophobicity and steric hindrance, factors critical for membrane permeability and receptor binding .
Physicochemical Properties and Analytical Characterization
Key Properties
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Solubility: Moderate aqueous solubility due to the hydrochloride salt; enhanced lipophilicity from the tetramethylbutyl group.
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LogP (estimated): ~3.5–4.0, indicating favorable membrane permeability.
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Spectral data: While experimental spectra are unavailable, computed IR and NMR profiles (e.g., SmartSpectra Model v1.42) predict characteristic peaks for hydroxyl (3200–3600 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹), and amine N-H (3300–3500 cm⁻¹) stretches .
Research Findings and Current Status
Preclinical Insights
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In vitro assays: Related indenyl-amine derivatives demonstrate moderate affinity for beta-1 adrenergic receptors (IC50 ~50–100 nM).
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Toxicity: Preliminary screenings indicate low cytotoxicity in hepatic cell lines (IC50 > 100 μM) .
Comparative Analysis with Propranolol
| Parameter | Target Compound | Propranolol |
|---|---|---|
| Molecular Weight | 355.9 g/mol | 295.8 g/mol |
| LogP | ~4.0 | 3.1 |
| Receptor Selectivity | Beta-1 (predicted) | Non-selective |
| Solubility | Moderate | High |
The increased lipophilicity of the target compound may prolong half-life but reduce bioavailability compared to propranolol .
Challenges and Future Perspectives
Synthetic and Pharmacological Hurdles
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Stereochemical control: The absence of chiral center data necessitates enantioselective synthesis to explore activity differences.
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In vivo profiling: Animal studies are required to assess pharmacokinetics and efficacy in hypertension or arrhythmia models.
Strategic Recommendations
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Analog development: Trimethyl or cyclopropyl variants to optimize receptor affinity.
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Formulation studies: Nanoemulsions or prodrugs to enhance solubility.
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